molecular formula C10H21NO B3208810 (4-Amino-2,2,3-trimethylcyclohexyl)methanol CAS No. 1053170-08-3

(4-Amino-2,2,3-trimethylcyclohexyl)methanol

Cat. No.: B3208810
CAS No.: 1053170-08-3
M. Wt: 171.28 g/mol
InChI Key: WJVBQTINNYBSQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Amino-2,2,3-trimethylcyclohexyl)methanol is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is characterized by the presence of an amino group and a hydroxyl group attached to a cyclohexane ring, which is further substituted with three methyl groups. This compound is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(4-Amino-2,2,3-trimethylcyclohexyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Acyl chlorides, isocyanates

Major Products Formed

    Oxidation: 4-Amino-2,2,3-trimethylcyclohexanone

    Reduction: 4-Amino-2,2,3-trimethylcyclohexylamine

    Substitution: 4-Amino-2,2,3-trimethylcyclohexylcarbamate

Properties

IUPAC Name

(4-amino-2,2,3-trimethylcyclohexyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-7-9(11)5-4-8(6-12)10(7,2)3/h7-9,12H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJVBQTINNYBSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(C1(C)C)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 2
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 3
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 4
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 5
(4-Amino-2,2,3-trimethylcyclohexyl)methanol
Reactant of Route 6
(4-Amino-2,2,3-trimethylcyclohexyl)methanol

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